molecular formula C14H17F3N2O2 B13936882 Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate

Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate

Cat. No.: B13936882
M. Wt: 302.29 g/mol
InChI Key: BABIDWQBJXDSER-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

The synthesis of tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate typically involves multi-step synthetic routes. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 2-(trifluoromethyl)pyridine under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine core but lacks the trifluoromethyl and pyridine substituents, resulting in different chemical reactivity and applications.

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound contains a pyrrolidine ring instead of an azetidine ring, leading to variations in its biological activity and synthetic utility.

    Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate:

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

tert-butyl 3-[2-(trifluoromethyl)pyridin-4-yl]azetidine-1-carboxylate

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-10(8-19)9-4-5-18-11(6-9)14(15,16)17/h4-6,10H,7-8H2,1-3H3

InChI Key

BABIDWQBJXDSER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=C2)C(F)(F)F

Origin of Product

United States

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